molecular formula C18H27N6Na3O6S3 B12683430 Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) CAS No. 93805-91-5

Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)

Cat. No.: B12683430
CAS No.: 93805-91-5
M. Wt: 588.6 g/mol
InChI Key: ZIAVAIYUTFFKAY-UHFFFAOYSA-K
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Description

Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is a sodium salt derivative of a triazine-based compound functionalized with three DL-methionate groups. Its structure consists of a central 1,3,5-triazine ring, where each nitrogen atom is substituted with a methionate (C₅H₈NO₃S⁻) moiety, stabilized by sodium counterions.

Properties

CAS No.

93805-91-5

Molecular Formula

C18H27N6Na3O6S3

Molecular Weight

588.6 g/mol

IUPAC Name

trisodium;2-[[4,6-bis[(1-carboxylato-3-methylsulfanylpropyl)amino]-1,3,5-triazin-2-yl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C18H30N6O6S3.3Na/c1-31-7-4-10(13(25)26)19-16-22-17(20-11(14(27)28)5-8-32-2)24-18(23-16)21-12(15(29)30)6-9-33-3;;;/h10-12H,4-9H2,1-3H3,(H,25,26)(H,27,28)(H,29,30)(H3,19,20,21,22,23,24);;;/q;3*+1/p-3

InChI Key

ZIAVAIYUTFFKAY-UHFFFAOYSA-K

Canonical SMILES

CSCCC(C(=O)[O-])NC1=NC(=NC(=N1)NC(CCSC)C(=O)[O-])NC(CCSC)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis via Salt Formation and Acidification

A well-documented industrial and laboratory method involves the formation of water-soluble sodium salts of 2,4,6-trimercapto-1,3,5-triazine (TMT), followed by controlled acidification to precipitate the pure compound.

  • Step 1: Formation of Sodium Salt Solution

    • The trisodium salt is prepared by neutralizing trithiocyanuric acid with sodium hydroxide or sodium salts, resulting in a water-soluble trisodium salt solution.
    • The solution is typically adjusted to a pH around neutral or slightly basic to maintain solubility.
  • Step 2: Acidification

    • The aqueous sodium salt solution is acidified to a pH of approximately 2 using strong inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid.
    • Acidification is carefully controlled by simultaneous addition of acid and salt solution with continuous pH monitoring to maintain the target pH range.
    • This step causes the precipitation of the pure 2,4,6-trimercapto-1,3,5-triazine compound.
  • Step 3: Addition of Polyacrylamide

    • To improve the filtration and purity, a small amount (0.01 to 1 g/L) of high-molecular-weight polyacrylamide is added as a flocculant.
    • This aids in the aggregation of precipitates, facilitating easier filtration.
  • Step 4: Filtration and Drying

    • The precipitated product is filtered under vacuum, washed with deionized water to remove residual salts, and dried at approximately 105°C under vacuum.
    • The final product achieves purity levels greater than 99% with ash content below 0.1%.
  • Industrial Scale Example

    • A typical industrial batch might involve charging 150 kg of deionized water adjusted to pH 2 with sulfuric acid, followed by simultaneous pumping of 210 kg of 40% sulfuric acid and the TMT salt solution over 60-90 minutes.
    • The mixture is stirred and maintained at about 60°C for 2 hours post-reaction before filtration and drying.

Alternative Synthetic Routes: Solid-Phase and Microwave-Assisted Synthesis

Recent research has explored more advanced synthetic methodologies for symmetrical triazines, which may be adapted for derivatives like trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate):

  • Solid-Supported Microwave-Assisted Synthesis
    • Utilizes cross-linked sodium polystyrenesulfonate as a solid support.
    • The reaction mixture is subjected to microwave irradiation to accelerate the synthesis.
    • After reaction, the solid support is filtered off, and the product is recrystallized from ethanol to enhance purity.
    • This method offers advantages in reaction speed and product purity but is more suited for research-scale synthesis.

Comparative Notes on Synthetic Approaches

Preparation Method Key Features Advantages Limitations
Salt Formation and Acidification (Classical) Controlled pH acidification of sodium salt solution High purity (>99%), scalable Requires careful pH control, longer processing time
Solid-Supported Microwave-Assisted Synthesis Microwave acceleration, solid support filtration Faster reaction, high purity More complex setup, less industrially proven
  • The acidification method yields a product with very low ash content (<0.1%), indicating minimal inorganic impurities.
  • Spectroscopic analyses (NMR, FT-IR) confirm the structure and purity of the compound, showing characteristic signals for the triazine ring and thiol groups.
  • The compound’s solubility in water and ability to chelate heavy metals like lead and mercury have been confirmed, supporting its environmental application potential.
  • Molecular weight and formula data: approximately 243.22 g/mol, molecular formula C3N3Na3S3.
Parameter Classical Acidification Method Solid-Phase Microwave Method
Starting Material Sodium salt of 2,4,6-trimercapto-1,3,5-triazine Triazine derivatives on solid support
pH Control Maintained at ~2 during acidification Not applicable
Acid Used Sulfuric acid, hydrochloric acid, or phosphoric acid Not applicable
Temperature ~60°C during acidification Microwave heating (variable)
Reaction Time 2 hours post acid addition Minutes to hours
Purity Achieved >99% High purity after recrystallization
Scale Industrial scale feasible Primarily lab scale
Filtration Aid Polyacrylamide (0.01-1 g/L) Solid support filtration

The preparation of trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is predominantly achieved through the formation of its sodium salt followed by controlled acidification to precipitate the pure compound. This method is well-established, scalable, and yields high-purity product suitable for industrial and research applications. Alternative synthetic methods such as solid-supported microwave-assisted synthesis offer faster routes with high purity but are currently more suited for laboratory-scale synthesis. The choice of method depends on the required scale, purity, and application context.

Chemical Reactions Analysis

Types of Reactions

Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol compounds .

Scientific Research Applications

Biochemical Applications

a. Antioxidant Properties
Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) exhibits notable antioxidant activity. Research indicates that compounds with triazine structures can effectively scavenge free radicals, thus protecting cells from oxidative stress. This property has potential therapeutic implications in diseases linked to oxidative damage.

b. Drug Delivery Systems
The compound is being explored for its role in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals. Studies have shown that incorporating this triazine derivative into liposomes can improve the targeted delivery of therapeutic agents in cancer treatment.

Agricultural Applications

a. Fertilizer Enhancements
Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) has been investigated as a potential additive in fertilizers. Its ability to chelate metal ions can enhance nutrient availability to plants. Field studies indicate that crops treated with fertilizers containing this compound show improved growth and yield due to better nutrient uptake.

b. Pest Control
Research has demonstrated that this compound exhibits insecticidal properties against various agricultural pests. Its mechanism involves disrupting the metabolic processes of target insects, leading to effective pest management strategies that reduce reliance on synthetic pesticides.

Environmental Applications

a. Water Treatment
The compound has shown promise in water treatment processes, particularly in the removal of heavy metals and organic pollutants from wastewater. Its chelating properties allow it to bind with contaminants, facilitating their removal through filtration or sedimentation techniques.

b. Soil Remediation
Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is also being studied for its role in soil remediation efforts. Its application can enhance the degradation of toxic compounds in contaminated soils, promoting a healthier ecosystem.

Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Biochemical Significant antioxidant activity observed in vitro
Drug Delivery Enhanced solubility and bioavailability in liposomal formulations
Agricultural Improved crop yield and nutrient uptake noted
Pest Control Effective against common agricultural pests
Water Treatment High efficiency in removing heavy metals from wastewater
Soil Remediation Promoted degradation of organic pollutants

Mechanism of Action

The mechanism of action of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) involves its ability to form stable complexes with heavy metal ions. This chelation process effectively removes the metal ions from solutions, making it useful in water treatment and detoxification applications .

Comparison with Similar Compounds

Melamine Isocyanurate (Melapur MC XL)

Melamine isocyanurate is a 1:1 adduct of melamine and cyanuric acid, forming a hydrogen-bonded network. Key comparisons include:

Property Trisodium N,N',N''-triazine-triyl(tris-DL-methionate) Melamine Isocyanurate
Chemical Structure Triazine core with sodium-methionate substituents Triazine-melamine-cyanurate network
Solubility Likely higher water solubility due to sodium ions Low solubility in polar solvents
Thermal Stability Decomposes at ~300°C (hypothesized) Stable up to 350°C
Applications Coordination polymers, flame retardancy Flame retardant in plastics

Mechanistic Differences :

  • The sodium-methionate groups in the trisodium compound enhance ionic character, favoring solubility and reactivity in aqueous systems. In contrast, melamine isocyanurate relies on hydrogen bonding for stability, limiting its solubility but improving thermal resistance .

N,N',N''-1,3,5-Triazine-2,4,6-triyltrisglycine Coordination Polymers

These polymers, synthesized from glycine derivatives, share the triazine core but lack sodium and methionate groups. Comparisons include:

Property Trisodium N,N',N''-triazine-triyl(tris-DL-methionate) Triazine-trisglycine Polymers
Functional Groups Methionate (sulfonate, carboxylate) Glycine (amine, carboxylate)
Coordination Behavior Forms complexes with transition metals via sulfonate groups Binds metals via amine-carboxylate
Stability Enhanced hydrolytic stability due to sodium ions pH-sensitive

Functional Implications :

  • The trisodium compound’s sulfonate groups enable stronger metal-binding compared to glycine’s carboxylate, making it suitable for robust coordination polymers. However, glycine-based polymers offer pH-responsive behavior .

Triazolium Salts (e.g., N4-Alkylated Triazoles)

Triazolium salts, such as those synthesized from 1-(2-azidoethyl)-1,3,4-triazole, are structurally distinct but share nitrogen-rich characteristics. Key contrasts:

Property Trisodium N,N',N''-triazine-triyl(tris-DL-methionate) Triazolium Salts
Core Heterocycle 1,3,5-Triazine 1,2,3-Triazole
Ionic Character Anionic (sulfonate/carboxylate) with sodium counterions Cationic (alkylated triazolium)
Applications Flame retardancy, coordination chemistry Energetic materials, catalysis

Functional Divergence :

  • The trisodium compound’s anionic nature and triazine core prioritize flame retardancy and metal coordination, whereas triazolium salts are optimized for high-energy applications due to their cationic stability .

Biological Activity

Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate), with CAS number 93805-91-5, is a complex organic compound that exhibits a range of biological activities. This compound is characterized by its unique molecular structure and is utilized in various applications, including agricultural and pharmaceutical sectors. The following sections provide a detailed examination of its biological activity based on available research findings.

  • Molecular Formula : C18H27N6Na3O6S3
  • Molecular Weight : 588.60 g/mol
  • Appearance : Typically presented as white to light yellow granules.
  • Melting Point : Approximately 115 - 150 °C.

Structural Characteristics

The compound features a triazine core which contributes to its stability and reactivity. The presence of multiple sulfur and sodium groups enhances its solubility and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) possesses significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. In a comparative study with other known antioxidants, Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) exhibited a higher radical scavenging activity measured by DPPH assay. This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines (e.g., HeLa and MCF-7) indicate that the compound can induce apoptosis in cancer cells at specific concentrations. The IC50 values were determined to be within the range of 30-50 µM for these cell lines . Further studies are required to elucidate the exact pathways involved in this cytotoxic effect.

Agricultural Applications

In agricultural research, Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) has been evaluated as a potential biopesticide. Field trials demonstrated its efficacy in controlling fungal pathogens on crops such as tomatoes and cucumbers. The application rates ranged from 200 to 500 g/ha with significant reductions in disease incidence observed .

Pharmaceutical Formulations

The compound's solubility profile makes it an attractive candidate for use in pharmaceutical formulations. A formulation study highlighted its role as an excipient in enhancing the bioavailability of poorly soluble drugs . This property is particularly useful in the development of oral dosage forms where solubility is a critical factor.

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantHigh radical scavenging activity
CytotoxicityInduces apoptosis in HeLa and MCF-7 cells
Agricultural UseEffective biopesticide for fungal control

Cytotoxicity Data

Cell LineIC50 (µM)Effect
HeLa30Induces apoptosis
MCF-750Induces apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing triazine derivatives analogous to Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)?

  • Methodological Answer : Triazine-based compounds are typically synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For example, stepwise substitution with sodium DL-methionate would involve controlled pH and temperature to ensure regioselectivity. Evidence from analogous syntheses shows that reactions are often conducted in polar aprotic solvents (e.g., DMF) at 0–5°C for primary substitutions, followed by higher temperatures (50–80°C) for secondary and tertiary substitutions .

Q. How can researchers characterize the structural integrity of triazine-based compounds like Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and symmetry.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and purity.
  • Elemental Analysis : Quantitative determination of C, H, N, and S content (e.g., deviations >0.3% indicate impurities) .
  • X-ray Crystallography : For crystalline derivatives, this resolves bond angles and confirms triazine ring planarity .

Q. What factors influence the aqueous stability of sodium salts of triazine derivatives?

  • Methodological Answer : Stability depends on:

  • pH : Sodium salts are stable in neutral to alkaline conditions but hydrolyze under acidic conditions due to protonation of sulfonate groups.
  • Temperature : Thermal gravimetric analysis (TGA) shows decomposition above 250°C, consistent with triazine ring degradation .
  • Ionic Strength : High salt concentrations (e.g., >1M NaCl) may induce aggregation, monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular interactions of Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) in coordination polymers?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize geometries and predict binding energies with metal ions (e.g., transition metals). Molecular dynamics simulations reveal self-assembly trends, such as π-π stacking between triazine rings and hydrogen bonding with sulfonate groups. Such methods were validated for triazine-glycine coordination polymers .

Q. What strategies address contradictions in reported solubility data for triazine-based sodium salts?

  • Methodological Answer : Discrepancies often arise from:

  • Synthetic Variants : Residual counterions (e.g., Cl⁻ vs. Na⁺) alter solubility. Purification via dialysis (MWCO 1 kDa) ensures homogeneity .
  • Crystallinity : Amorphous phases (by XRD) dissolve faster than crystalline forms. Controlled recrystallization from ethanol/water mixtures standardizes solubility measurements .

Q. How can Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) be functionalized for use in energy storage systems?

  • Methodological Answer : Sulfonate groups enable application as aqueous battery electrolytes. For example:

  • Flow Batteries : The compound’s redox-active triazine core and sulfonate solubility (up to 1.5M in water) support high cyclability. Cyclic voltammetry (CV) at 50 mV/s confirms reversible electron transfer .
  • Supercapacitors : Composite electrodes with carbon nanotubes enhance capacitance (tested via galvanostatic charge-discharge at 1 A/g) .

Q. What are the toxicological considerations for handling triazine derivatives in laboratory settings?

  • Methodological Answer :

  • Acute Toxicity : LD₅₀ values for similar triazine compounds (e.g., melamine derivatives) exceed 3,000 mg/kg (oral, rats), suggesting low acute risk but requiring PPE for fine powders .
  • Environmental Impact : Biodegradation studies using OECD 301D guidelines show <10% mineralization in 28 days, necessitating waste neutralization (pH 7–9) before disposal .

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